2-Chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a synthetic small molecule that acts as an inverse agonist of the retinoic acid-related orphan receptor gamma (RORγ). [] It is classified as a benzoxazepine derivative and has been investigated for its potential therapeutic use in treating autoimmune diseases. []
2-Chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide functions as an inverse agonist of RORγ. [] Inverse agonists bind to receptors and stabilize them in their inactive conformation, thereby suppressing constitutive activity. Binding of 2-Chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide to RORγ inhibits the interaction between the RORγ-LBD and a peptide derived from steroid receptor coactivator 1, ultimately suppressing the release of interleukin-17 (IL-17) from human T-helper 17 (TH17) cells. []
2-Chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide exhibits nanomolar potency in inhibiting IL-17 release from human TH17 cells. [] This activity suggests potential applications in:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7